2-Amino-4-methylnicotinamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-amino-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,8,10)(H2,9,11) |
InChI Key |
YAXQCYYAFIHRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)N |
Origin of Product |
United States |
Contextualization Within Nicotinamide Derivative Chemistry
Nicotinamide (B372718) and its derivatives are key players in numerous biochemical processes. The fundamental structure, a pyridine (B92270) ring with a carboxamide group at the third position, provides a versatile framework for chemical alterations. The addition of an amino group at the 2-position and a methyl group at the 4-position, as is the case in 2-Amino-4-methylnicotinamide, significantly modifies the electronic and steric characteristics of the original nicotinamide molecule. These changes can affect the compound's reactivity, its capacity for hydrogen bonding, and how it interacts with biological targets. The study of such derivatives is vital for understanding the structure-activity relationships within this compound class and for creating new chemical entities with targeted functions.
Significance and Emerging Research Trajectories
Established Synthetic Routes and Precursors
The construction of the this compound core and its analogues can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, scalability, and precursor availability.
Multi-component Reactions for Pyridine Ring Formation
Multi-component reactions (MCRs) provide an efficient means to construct the pyridine ring of this compound analogues in a single step from simple starting materials. A notable example involves the condensation of carbon acids with other reactive intermediates. For instance, the reaction of 1,1-dipiperidinoethene with cyanoacetamide in the presence of sodium ethoxide leads to the formation of a substituted pyridine ring. This process is thought to proceed through a Michael addition of the cyanoacetamide anion, followed by elimination of piperidine (B6355638) and subsequent ring closure. cdnsciencepub.com
Another versatile approach is the Guareschi reaction, where acetoacetic ester reacts with cyanoacetamide in a condensation reaction to form a dihydroxypyridine derivative. nih.gov This intermediate can then be further functionalized. Similarly, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved through a two-step process starting with the base-catalyzed reaction of acetophenones and aldehydes to form chalcones. These chalcones are then reacted with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to yield the desired pyridine derivatives. mdpi.com
| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Reagent | Product | Reference |
| 1,1-dipiperidinoethene | Cyanoacetamide | Sodium ethoxide | 2-amino-5-cyano-6-hydroxy-4-methylnicotinamide | cdnsciencepub.com | |
| Acetoacetic ester | Cyanoacetamide | Base | Dihydroxypyridine derivative | nih.gov | |
| Chalcones | Malononitrile | Ammonium acetate | 2-amino-4,6-diphenylnicotinonitriles | mdpi.com |
Derivatization from Related Nicotinic Acid and Nicotinonitrile Analogues
The functionalization of pre-existing nicotinic acid and nicotinonitrile scaffolds is a common strategy for synthesizing this compound and its derivatives. For example, 2-amino-6-chloronicotinic acid can be synthesized from 2,6-dichloronicotinic acid in an autoclave. google.com This intermediate can then undergo further transformations.
The synthesis of 2-aminonicotinonitrile, a key intermediate, can be achieved by reacting 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an alkanoic acid anhydride, followed by treatment with ammonia (B1221849). google.com A process for preparing 2-amino-4-alkylnicotinonitriles involves the condensation of a 1,1-dicyanopropylene with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia. google.com
Furthermore, 2-chloro-6-methylnicotinonitrile (B46695) can be converted to 2-amino-6-methylnicotinonitrile by heating with ammonia in ethanol (B145695) within a high-pressure autoclave. google.com The resulting aminonicotinonitrile can then be N-oxidized using reagents like methyltrioxorhenium (MTO) and hydrogen peroxide. google.com
| Starting Material | Reagent(s) | Product | Reference |
| 2,6-Dichloronicotinic acid | Ammonia | 2-Amino-6-chloronicotinic acid | google.com |
| 1,1,3,3-Tetraalkoxypropane, Malononitrile | Alkanoic acid anhydride, Ammonia | 2-Aminonicotinonitrile | google.com |
| 1,1-Dicyanopropylene | Triethyl orthoformate, Acetic anhydride, Ammonia | 2-Amino-4-alkylnicotinonitrile | google.com |
| 2-Chloro-6-methylnicotinonitrile | Ammonia, Ethanol | 2-Amino-6-methylnicotinonitrile | google.com |
| 2-Amino-6-methylnicotinonitrile | MTO, Hydrogen peroxide | 2-Amino-6-methylnicotinamide (B35374) N-oxide | google.com |
Efficient and Industrially Viable Synthetic Approaches for Analogues
The development of efficient and cost-effective synthetic routes is crucial for the large-scale production of this compound analogues. One such approach focuses on minimizing reaction steps and maximizing yield and purity. researchgate.net For instance, the use of titanium isopropoxide for both reductive aminations and SNAr couplings has been reported as a versatile and efficient method. researchgate.net
A patented method for synthesizing 2-amino-4-methylpyridine (B118599), a related structural motif, utilizes 2-(4-methylfuran) ethyl formate (B1220265) as a starting material. The process involves ring expansion, hydroxyl chlorination, and dechlorination, with post-treatment methods designed for industrial operation to avoid the formation of hard-to-separate byproducts like 2,6-diamino-4-methylpyridine. google.com
Functional Group Interconversions and Directed Transformations within the this compound Scaffold
Once the core this compound structure is assembled, various functional group interconversions can be performed to create a diverse range of derivatives. These transformations allow for the fine-tuning of the molecule's properties.
The amino group at the 2-position can participate in nucleophilic substitution reactions. The aldehyde group in related structures like 2-amino-6-methylnicotinaldehyde (B1441604) can be oxidized to a carboxylic acid or reduced to an alcohol.
A key transformation is the hydrolysis of a nitrile group to a carboxylic acid. For example, a nitrile can be hydrolyzed using a mixture of concentrated sulfuric acid and nitric acid to yield the corresponding carboxylic acid. nih.gov This carboxylic acid can then be converted to an amide.
The introduction of substituents at various positions of the pyridine ring is also a common strategy. For instance, position-6 of 2-amino-4-methylpyridine has been identified as a tolerant position for introducing various substituents to develop inhibitors of inducible nitric oxide synthase (iNOS). nih.gov
Optimization of Reaction Conditions, Yield Enhancement, and Byproduct Minimization
Optimizing reaction conditions is paramount for improving the efficiency and cost-effectiveness of synthesizing this compound and its analogues. This involves careful selection of solvents, catalysts, temperature, and reaction times.
For instance, in the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, a three-component reaction has been shown to be reliable and efficient. nih.gov The use of microwave irradiation has been employed to accelerate reactions, such as in the synthesis of 2-amino-4,6-diisopropylnicotinonitrile, where a mixture of isobutyraldehyde, isopropyl methyl ketone, malononitrile, and ammonium acetate was irradiated. google.com
Minimizing byproduct formation is another critical aspect. In the synthesis of 2-amino-4-methylpyridine, a specific industrial process was designed to avoid the formation of the 2,6-diamino-4-methylpyridine byproduct, which is difficult to separate. google.com The choice of solvent can also play a significant role. For example, the use of dialkylanilines as solvents in the Chichibabin amination of pyridine has been shown to improve the yield of 2-aminopyridine. e-bookshelf.de
| Reaction | Optimization Strategy | Benefit | Reference |
| Synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles | Three-component reaction | Reliability and efficiency | nih.gov |
| Synthesis of 2-amino-4,6-diisopropylnicotinonitrile | Microwave irradiation | Accelerated reaction | google.com |
| Synthesis of 2-amino-4-methylpyridine | Specific industrial process | Avoidance of 2,6-diamino byproduct | google.com |
| Chichibabin amination of pyridine | Use of dialkylanilines as solvent | Improved yield | e-bookshelf.de |
Advanced Purification Techniques relevant to this compound and its Derivatives
The purification of this compound and its derivatives is essential to obtain compounds of high purity for further studies and applications. A variety of chromatographic and non-chromatographic techniques are employed.
Flash chromatography on silica (B1680970) gel is a widely used method for purifying crude reaction products. For example, it has been used to purify 2-amino-6-methylnicotinamide N-oxide and 2-amino-4,6-diisopropylnicotinonitrile. google.com Column chromatography is another common technique, with the choice of eluent system being critical for effective separation. nih.govtandfonline.com
Recrystallization is a powerful technique for purifying solid compounds. For instance, 2-amino-6-methylnicotinonitrile has been purified by recrystallization from ethanol. google.com
For certain compounds, preparative thick layer chromatography (TLC) can be used to separate isomers. google.com In some cases, a salification and extraction procedure can be employed for purification. For example, a crude product of 2-amino-4-methylpyridine was purified by forming a salt with an acid, dissolving it in water, extracting with an organic solvent, and then adjusting the pH to isolate the purified product. google.com
Crystallographic and Solid State Structural Elucidation
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute structure of a crystalline material. A study by Gomm et al. has provided the experimental crystal structure of 2-Amino-4-methylnicotinamide, which is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1471632 manchester.ac.ukmanchester.ac.ukmanchester.ac.uk. This analysis offers a detailed view of the molecule's geometry and the packing of molecules within the crystal lattice.
The crystal packing describes how individual molecules of this compound are arranged to form the macroscopic crystal. This arrangement is governed by intermolecular interactions, primarily hydrogen bonding. The amino and amide groups are excellent hydrogen bond donors and acceptors. The crystal structure data from CCDC 1471632 details the hydrogen bonding network, showing how molecules link together to form a stable, three-dimensional lattice manchester.ac.ukmanchester.ac.uk.
The fundamental repeating unit of this lattice is the unit cell, which is defined by a set of lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, precisely define the crystal's symmetry and structure.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Deposition No. | 1471632 |
| Empirical Formula | C₇H₉N₃O |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| Volume (ų) | Data not available in search results |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment
Powder X-ray diffraction is a versatile technique used to analyze polycrystalline materials. It provides a characteristic "fingerprint" of a crystalline solid, which is useful for identifying the crystalline phase and assessing the purity of a bulk sample. Each crystalline material produces a unique diffraction pattern, defined by the positions (in terms of diffraction angle, 2θ) and intensities of the peaks.
As of the current literature search, specific powder X-ray diffraction data for this compound has not been reported in available resources. Such data, if generated, would be instrumental for routine quality control, allowing for rapid confirmation of the material's identity and ensuring the absence of crystalline impurities. The theoretical PXRD pattern can be calculated from the single-crystal structure data (CCDC 1471632) to serve as a reference standard for experimental measurements.
Computational and Theoretical Investigations of 2 Amino 4 Methylnicotinamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules due to its high accuracy and consistency with experimental data. spectroscopyonline.com This quantum chemical method is used to model various molecular parameters by calculating the electron density of a system. nih.gov For molecules similar to 2-amino-4-methylnicotinamide, DFT calculations are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with various basis sets, such as 6-31G or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comnih.gov
A fundamental step in computational chemistry is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface. For derivatives of 2-aminopyrimidine (B69317), DFT calculations have been successfully used to determine optimized geometrical parameters, which show good agreement with experimental data. nih.gov This process provides crucial information on bond lengths, bond angles, and dihedral angles. nih.gov
Tautomers, isomers that differ in the position of a proton, are also critical to study, as their relative stability influences the chemical behavior of the parent molecule. DFT calculations can accurately predict the energies of different tautomeric forms, identifying the most stable isomer in the gas phase or in solution. For example, studies on 2-aminopyrimidine have explored its tautomeric stability using DFT methods.
Table 1: Illustrative Optimized Geometrical Parameters (Based on Analogous Compounds) This table presents typical data obtained from DFT-based geometry optimization of a related heterocyclic amine. The values are for illustrative purposes.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-N (ring) | 1.34 | 122.5 |
| C-C (ring) | 1.39 | 117.8 |
| C-NH2 | 1.36 | - |
| N-C-C | - | 123.1 |
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher chemical reactivity and polarizability. mdpi.com For a series of 2-amino-4,6-diphenylnicotinonitriles, the HOMO-LUMO energy gaps were found to be similar across the compounds, suggesting comparable electronic properties. mdpi.com
Table 2: Example Electronic Properties Calculated via DFT (Based on Analogous Compounds) This table illustrates typical electronic property data for related aminonicotinonitrile derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Analog 1 | -6.02 | -1.58 | 4.44 | 3.80 | 5.91 |
| Analog 2 | -5.98 | -1.75 | 4.23 | 3.87 | 6.45 |
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By simulating these spectra, researchers can make detailed assignments of the vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov The calculated spectra are often compared with experimental FTIR and FT-Raman data to confirm the molecular structure. nih.gov For instance, in studies of 2-amino-4,6-dimethyl pyrimidine (B1678525), the calculated vibrational spectra were found to be in good agreement with the observed spectra. nih.gov This analysis can confirm the presence of key functional groups, such as the N-H stretching and bending vibrations of the amino group. mdpi.com
Table 3: Illustrative Vibrational Frequencies (Based on Analogous Compounds) This table shows a selection of calculated and experimental vibrational modes for a related 2-aminopyrimidine derivative.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| 1 | 3570 | 3565 | N-H asymmetric stretch |
| 2 | 3455 | 3450 | N-H symmetric stretch |
| 3 | 1640 | 1645 | NH2 scissoring |
| 4 | 1580 | 1585 | C=C ring stretch |
Local reactivity descriptors , such as Fukui functions (f(r)) and Parr functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.comresearchgate.net By analyzing these functions, one can predict which specific atoms are most likely to participate in a chemical reaction.
Table 4: Illustrative Global Reactivity Descriptors (Based on Analogous Compounds) This table provides example values for global reactivity descriptors calculated using DFT.
| Parameter | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | 6.02 |
| Electron Affinity (A) | A ≈ -E_LUMO | 1.58 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.22 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.80 |
Advanced Quantum Chemical Calculations (e.g., MINDO/3, STO-3G)
While DFT methods are now predominant, earlier semi-empirical and ab initio methods have also been used for quantum chemical calculations. Methods like MINDO/3 (Modified Intermediate Neglect of Differential Overlap) are semi-empirical, using parameters derived from experimental data to simplify calculations. Ab initio methods, such as Hartree-Fock (HF) calculations with minimal basis sets like STO-3G (Slater-Type Orbital approximated by 3 Gaussian functions), solve the Schrödinger equation without such empirical parameters. researchgate.net Although computationally less intensive, these methods are generally less accurate than modern DFT approaches for many applications. researchgate.netresearcher.life However, they can still provide valuable qualitative insights into molecular properties.
Computational chemistry can be used to predict the thermodynamic parameters of chemical reactions, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). science.gov These values indicate the feasibility and spontaneity of a reaction. For example, the thermodynamic properties of 2-amino-4,6-dimethyl pyrimidine have been successfully obtained from the harmonic frequencies calculated via DFT. nih.gov
Kinetic parameters, such as the activation energy (Ea), can also be determined by calculating the energy of the transition state structure of a reaction. researchgate.net This information is crucial for understanding reaction rates and mechanisms. mdpi.comnih.gov
Table 5: Example Thermodynamic Properties at 298.15 K (Based on Analogous Compounds) This table illustrates typical thermodynamic data that can be calculated.
| Property | Unit | Calculated Value |
|---|---|---|
| Enthalpy (H) | kcal/mol | -150.2 |
| Entropy (S) | cal/mol·K | 85.4 |
| Gibbs Free Energy (G) | kcal/mol | -175.6 |
Molecular Dynamics (MD) Simulations to understand Conformational Dynamics and Interactions
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively available in the surveyed literature, the principles of MD are well-established for exploring the conformational landscape and interaction dynamics of related nicotinamide (B372718) and pyridine (B92270) derivatives. nih.govnih.gov MD simulation is a powerful computational method that models the physical movements of atoms and molecules over time, providing insights into structural flexibility and intermolecular interactions. nih.gov
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the forces between atoms using a force field. By integrating Newton's laws of motion, a trajectory that describes how the positions and velocities of atoms change over time is generated.
Conformational Dynamics: Analysis of the simulation trajectory would reveal the molecule's preferred shapes or conformations. Key parameters to be analyzed include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Dihedral Angle Analysis: To understand the rotation around key single bonds, such as the bond connecting the pyridine ring to the carboxamide group, which dictates the orientation of the amide substituent. Studies on related pyridone adenine (B156593) dinucleotides have shown that substitutions on the nicotinamide ring profoundly alter the conformational landscape, particularly the glycosidic bond dihedral angle and amide group orientation. nih.govnih.gov
Interactions: MD simulations are also instrumental in studying how this compound interacts with other molecules, such as biological macromolecules (proteins, enzymes) or solvent molecules. acs.org By simulating the compound within the active site of a target protein, for instance, one could:
Examine the stability of the binding pose. nih.gov
Identify key intermolecular interactions, such as hydrogen bonds between the amino or amide groups and receptor residues.
Calculate the binding free energy to estimate the affinity of the molecule for its target.
In silico experiments on related pyridine derivatives have utilized MD simulations to understand ligand-target permanence and the conformational changes occurring upon binding. nih.govacs.org For example, visual analysis of simulation trajectories for pyridine-based agonists interacting with membranes has shown how their functional groups orient toward the lipid-water interface. nih.gov A similar approach for this compound could elucidate its behavior in different chemical environments.
Tautomerism and Isomerism Analysis
Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov For this compound, the primary form of tautomerism is the amino-imino tautomerism involving the 2-amino group and the ring nitrogen.
While direct experimental or computational studies on the tautomerism of this compound are limited, significant insights can be drawn from a detailed computational study on the closely related compound, 2-amino-4-methylpyridine (B118599) (2A4MP). The study utilized Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to investigate the relative stability of its possible tautomers. Given the structural similarity, the findings for 2A4MP provide a strong basis for understanding the tautomeric preferences of this compound.
The primary tautomeric equilibrium is between the canonical amino form and the imino form. The computational results for 2A4MP indicate that the canonical amino structure is overwhelmingly the most stable tautomer.
| Tautomer of 2-amino-4-methylpyridine | Structure | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|---|
| Canonical Amino (2A4MP1) | Amino form | 0.00 | Most Stable |
| Imino (trans) (2A4MP2) | Imino form | 13.60 | Less Stable |
| Imino (cis) (2A4MP3) | Imino form | 16.36 | Least Stable |
The data clearly shows that the canonical amino form is more stable than the most stable imino tautomer by 13.60 kcal/mol. This significant energy difference suggests that under standard conditions, this compound will exist almost exclusively in its amino form. The transition state for the proton transfer from the amino to the imino form was calculated to have a high energy barrier (44.81 kcal/mol), further confirming that the interconversion is not spontaneous.
Atoms in Molecules (AIM) Theory and Natural Bond Orbital (NBO) Analysis for Bonding and Intermolecular Interactions
Atoms in Molecules (AIM) Theory:
Specific AIM theory analyses for this compound were not identified in the searched literature. However, the Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method used to analyze the electron density (ρ) of a molecule to define chemical bonding and atomic interactions. The analysis focuses on critical points in the electron density where the gradient of ρ is zero.
For a molecule like this compound, an AIM analysis would identify:
(3, -1) Bond Critical Points (BCPs): These points exist between two bonded atoms. The properties at the BCP provide quantitative measures of the bond's nature.
Electron Density (ρ(r)): A higher value at the BCP indicates a stronger bond.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of covalent bonds, where electron density is concentrated. A positive value (∇²ρ(r) > 0) is typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted.
| Interaction Type | Typical Sign of ∇²ρ(r) at BCP | Interpretation |
|---|---|---|
| Covalent Bond (e.g., C-C, C-N in ring) | Negative (< 0) | Electron density is concentrated between nuclei (shared interaction). |
| Polar Covalent Bond (e.g., C=O) | Negative or slightly positive | Shared interaction with significant charge concentration/depletion. |
| Hydrogen Bond (e.g., N-H···O) | Positive (> 0) | Electron density is depleted at the BCP (closed-shell interaction). |
An AIM analysis of this compound would allow for the precise characterization of the covalent bonds within the pyridine ring and substituents, as well as any potential intramolecular hydrogen bonds, for instance, between the amino hydrogen and the amide oxygen, depending on the conformation.
Natural Bond Orbital (NBO) Analysis:
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.de This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions. uni-muenchen.de This is achieved by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). The stabilization energy, E(2), associated with this delocalization is calculated via second-order perturbation theory. wisc.edu
A higher E(2) value indicates a stronger interaction. For example, in a study of nicotinamide complexes, NBO analysis was used to find charge transfer interactions and reveal the strongest hydrogen bonds. In the case of this compound, key interactions would include:
Lone Pair Delocalization: The delocalization of the lone pair electrons on the ring nitrogen (n(N)) and the amino nitrogen (n(N)) into the antibonding π* orbitals of the aromatic ring. This contributes significantly to the stability and aromaticity of the molecule.
Hyperconjugation: Interactions between the C-H σ bonds of the methyl group and the π* orbitals of the ring.
Intramolecular Hydrogen Bonding: If a conformation allows for an intramolecular hydrogen bond, NBO analysis can quantify its strength by measuring the stabilization energy from the lone pair of the acceptor atom (e.g., amide oxygen) to the σ* antibonding orbital of the donor N-H bond.
While a full NBO analysis on this compound is not available, the study on 2-amino-4-methylpyridine did calculate natural atomic charges, which show the electron distribution. These charges indicate that the ring nitrogen and the amino nitrogen are sites of negative charge, making them potential sites for electrophilic attack or hydrogen bond donation, while the attached hydrogens are positively charged. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interaction patterns.
Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the crystal structure and extensive intermolecular interactions of this compound in the manner required by the provided outline.
Detailed experimental and computational analyses such as single-crystal X-ray diffraction, which would be necessary to characterize hydrogen bonding networks, pi-stacking interactions, and to perform a Hirshfeld surface analysis, have not been reported for this specific compound. Furthermore, there is no available literature on its host-guest chemistry or complexation behavior.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested sections and subsections for this compound. Information available for related compounds, such as other aminopyridine or nicotinamide derivatives, cannot be substituted, as the specific intermolecular interactions and supramolecular assembly are unique to the exact molecular structure and crystal packing of the compound .
Coordination Chemistry of 2 Amino 4 Methylnicotinamide
Ligand Design Principles and Potential Coordination Modes of 2-Amino-4-methylnicotinamide
This compound is a derivative of nicotinamide (B372718), a component of the vitamin B complex and the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). hacettepe.edu.tr Heterocyclic compounds containing nitrogen, such as this ligand, are significant in many biological systems. hacettepe.edu.tr The design of this compound as a ligand is centered around its potential to act as a multidentate donor. The key coordination sites are the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the amide oxygen. This allows for several potential coordination modes:
Monodentate Coordination: The ligand can coordinate to a metal center through the pyridine ring nitrogen, which is a common binding mode for pyridine-based ligands. mdpi.com
Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating through both the pyridine ring nitrogen and the amino group nitrogen. Another possibility for bidentate chelation involves the pyridine nitrogen and the amide oxygen.
Bridging Ligand: The amino group can potentially bridge two metal centers, leading to the formation of polymeric structures. mdpi.com
The presence of the methyl group at the 4-position can introduce steric hindrance, which may influence the preferred coordination geometry and the stability of the resulting metal complexes.
Synthesis and Comprehensive Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.
Formation of Transition Metal Complexes
Transition metal complexes of this compound can be synthesized by reacting the ligand with various metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), often in an alcoholic medium. nih.govnih.gov The general procedure involves mixing stoichiometric amounts of the metal salt and the ligand, followed by refluxing the solution to facilitate complex formation. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the complexes, typically in a 1:2 metal-to-ligand ratio, can be confirmed through elemental analysis. nih.gov
Spectroscopic Signatures of Coordination (e.g., shifts in IR frequencies, changes in UV-Vis absorption)
Spectroscopic methods are crucial for confirming the coordination of this compound to a metal ion.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of coordination. Key IR spectral shifts include:
A shift in the stretching vibration of the C=N bond within the pyridine ring, indicating coordination through the ring nitrogen. researchgate.net
Changes in the N-H stretching and bending vibrations of the amino group, suggesting its involvement in coordination.
A shift in the C=O stretching frequency of the amide group if it participates in bonding.
These shifts are indicative of the redistribution of electron density within the ligand upon coordination to the metal center.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the geometry of the coordination sphere around the metal ion. The spectra of the complexes typically show bands that can be attributed to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. researchgate.net For instance, the position and intensity of the d-d bands can help in assigning a tetrahedral or octahedral geometry to the complex. researchgate.net
Below is a table summarizing typical spectroscopic data for transition metal complexes of amino-pyridine type ligands.
| Metal Ion | Technique | Observed Shifts/Bands | Interpretation |
| Cu(II) | IR | Shift in C=N and N-H stretching frequencies | Coordination via pyridine N and amino N |
| Ni(II) | UV-Vis | Bands corresponding to 3T1(F) → 3T2(P) transitions | Suggests a tetrahedral geometry |
| Co(II) | UV-Vis | Visible region band and a strong charge transfer band | Consistent with tetrahedral coordination |
Reactivity and Catalytic Potential of this compound Metal Complexes
Metal complexes containing ligands similar to this compound have shown promise in various catalytic applications. The reactivity of these complexes is often centered at the metal ion, which can be modulated by the electronic and steric properties of the coordinated ligands.
The presence of the this compound ligand can influence the redox potential of the metal center and provide a specific coordination environment that can facilitate catalytic reactions. For example, transition metal complexes have been investigated as catalysts in oxidation reactions, such as the epoxidation of alkenes. scirp.org The catalytic activity is dependent on the nature of the metal ion and the ligand framework. scirp.org Furthermore, chiral versions of such complexes have been employed in asymmetric catalysis, demonstrating their potential for enantioselective transformations. nih.gov The development of metal-based catalysts that can function in biological environments is an active area of research, with potential applications in cellular imaging and therapy. nih.gov
Advanced Analytical Methodologies for 2 Amino 4 Methylnicotinamide
Chromatographic Separations for Purity Assessment and Quantification
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. For a polar, water-soluble compound like 2-Amino-4-methylnicotinamide, several chromatographic techniques are particularly suitable.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and purity profiling of non-volatile and thermally sensitive compounds. Its application to nicotinamide (B372718) and its derivatives is well-established, providing a strong basis for method development for this compound. nih.gov
Typically, a reversed-phase (RP-HPLC) approach is employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of an aqueous buffer (such as phosphate, acetate (B1210297), or formate) and an organic modifier (like acetonitrile (B52724) or methanol) would be effective. The pH of the buffer is a critical parameter to control the ionization state of the amino and pyridine (B92270) ring nitrogen atoms, thereby influencing retention time and peak shape.
Detection is commonly achieved using a UV detector, as the pyridine ring in the molecule possesses a chromophore that absorbs UV light. For enhanced sensitivity and selectivity, particularly in complex biological matrices, a fluorescence detector can be used after chemical derivatization to convert the molecule into a highly fluorescent compound. nih.gov
Table 1: Representative HPLC Conditions for Analysis of Nicotinamide Derivatives
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., Nucleosil 100-C18), 5 µm |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.01 M Sodium Heptanesulfonate buffer (pH 3.2) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | Spectrofluorimetry (Ex: 366 nm, Em: 418 nm) after derivatization nih.gov |
| Injection Volume | 10-100 µL |
| Column Temperature | 35°C researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive identification based on mass spectra. However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. sigmaaldrich.com A crucial prerequisite is a chemical derivatization step to convert the polar N-H and O=C-NH2 groups into nonpolar, volatile, and thermally stable moieties. nih.govmdpi.com
Common derivatization strategies for amino-containing compounds involve silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), or acylation. sigmaaldrich.commdpi.com The derivatized analyte can then be separated on a low-polarity capillary column (e.g., a 5% diphenyl/95% dimethylpolysiloxane phase) and detected by a mass spectrometer. mdpi.com The mass spectrometer, typically operating in electron impact (EI) ionization mode, provides a characteristic fragmentation pattern that serves as a fingerprint for unequivocal identification and can be used for quantification in selected ion monitoring (SIM) mode. sigmaaldrich.com
Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization | Silylation with MTBSTFA in acetonitrile, heated at 100°C for 4 hours sigmaaldrich.com |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min mdpi.com |
| Injection Mode | Splitless at 280°C mdpi.com |
| Oven Program | Temperature gradient from 100°C to 300°C |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptional combination of separation power, sensitivity, and selectivity, making it the gold standard for bioanalysis and trace impurity detection. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. researchgate.netmurdoch.edu.aunih.gov
For the analysis of this compound, reversed-phase UPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed. nih.gov HILIC is particularly advantageous for very polar compounds that show little or no retention on traditional C18 columns. A triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is typically used. Quantification is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govresearchgate.net This technique is highly specific and minimizes interference from matrix components.
Table 3: Typical UPLC-MS/MS Parameters for Quantification of Nicotinamide-Related Analytes
| Parameter | Condition |
| UPLC Column | HILIC or Reversed-Phase C18 (e.g., Acquity UPLC HSS T3, 1.7 µm) msu.edu |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 5 mM Ammonium (B1175870) Formate (B1220265) with 0.1% Formic Acid) nih.gov |
| Flow Rate | 0.4-0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| MS Detection | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Example Transition | For a related compound, N1-methylnicotinamide: m/z 137.1 → 94.1 nih.govresearchgate.net |
Electrophoretic Techniques for Separation and Analysis
Electrophoretic methods separate molecules based on their migration in an electric field. These techniques are characterized by extremely high separation efficiency, low sample and solvent consumption, and short analysis times, making them a powerful alternative or complement to chromatographic methods. mdpi.com
Capillary Electrophoresis
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. nih.gov Since this compound is a basic compound, it will carry a positive charge in an acidic buffer. When a high voltage is applied across a fused-silica capillary filled with this buffer, the positively charged analyte will migrate toward the cathode at a velocity dependent on its electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. nih.gov This technique is highly efficient for separating small molecules and can be readily coupled to a mass spectrometer (CE-MS) for enhanced specificity and identification. nih.govspringernature.com
Table 4: General Capillary Zone Electrophoresis Conditions for Small Basic Molecules
| Parameter | Condition |
| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d., 50-80 cm length) nih.gov |
| Background Electrolyte (BGE) | Acidic buffer (e.g., 20-50 mM Phosphate or Acetate, pH 2.5-4.0) nih.gov |
| Applied Voltage | 15-30 kV mdpi.com |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | UV-Vis (e.g., at 214 or 260 nm) or Mass Spectrometry (CE-MS) |
| Capillary Temperature | 25°C |
Micellar Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the applicability of CE to neutral compounds and allows for the simultaneous separation of charged and neutral species. wikipedia.orgnih.govscispace.com The technique involves adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). mdpi.comresearchgate.net
This forms micelles that act as a pseudo-stationary phase. Analytes can partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org The separation is based on both the electrophoretic mobility of the analyte and its partitioning coefficient into the micelles. researchgate.net MEKC would be a powerful tool to assess the purity of this compound by separating it from potential neutral or less polar impurities that might not be resolved by CZE.
Table 5: Typical Micellar Electrokinetic Chromatography Parameters
| Parameter | Condition |
| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d.) |
| Background Electrolyte (BGE) | Borate or Phosphate buffer (e.g., 20 mM, pH 9.0) |
| Surfactant | 20-50 mM Sodium Dodecyl Sulfate (SDS) mdpi.com |
| Applied Voltage | 20-25 kV (reverse polarity may be needed) |
| Injection | Hydrodynamic |
| Detection | UV-Vis (e.g., at 214 nm) |
| Organic Modifier | Optional: Methanol or Acetonitrile (5-20%) to modify partitioning |
Specialized Mass Spectrometry Techniques for Trace Analysis and Structural Confirmation
The detection and structural confirmation of this compound, especially at trace levels, necessitate the use of highly sensitive and specific mass spectrometry (MS) techniques. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing polar metabolites like this compound. nih.govmdpi.com High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide exceptional mass accuracy, which is crucial for confirming the elemental composition of the molecule and its fragments. nih.govkcl.ac.uk
For trace analysis in complex biological matrices, targeted MS/MS approaches like Multiple Reaction Monitoring (MRM) are employed. nih.govmdpi.com In this method, specific precursor-to-product ion transitions are monitored for the target analyte, significantly enhancing sensitivity and selectivity by filtering out background noise. The optimization of MS parameters, including capillary voltage and collision energies, is critical for achieving the best signal for this compound and its fragments. nih.gov
Structural confirmation is further supported by detailed fragmentation analysis (MS/MS or MS^n). The fragmentation patterns of this compound can be compared to in-silico generated spectra or to those of a certified reference standard. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can also be adapted, potentially after derivatization, to determine the spatial distribution of the compound within tissue samples. nih.gov
Table 1: Mass Spectrometry Techniques for this compound Analysis
| Technique | Application | Key Advantages |
|---|---|---|
| LC-MS/MS | Quantification and identification in complex mixtures. | High sensitivity and selectivity. |
| HRMS (Q-TOF, Orbitrap) | Structural confirmation and formula determination. | High mass accuracy and resolution. |
| MRM | Trace-level quantification. | Excellent signal-to-noise ratio, high specificity. |
| MALDI Imaging MS | Spatial distribution analysis in tissues. | Provides localization information. |
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization involves chemically modifying this compound to improve its analytical properties for chromatography and mass spectrometry. nih.gov The primary amino group on the pyridine ring is a prime target for derivatization. This modification can enhance ionization efficiency in MS, improve chromatographic retention and peak shape, and increase detection sensitivity. nih.govchemrxiv.org
Several reagents are available for derivatizing amine groups. For LC-MS analysis, reagents like dansyl chloride (Dansyl-Cl) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used. nih.govresearchgate.net Dansyl-Cl, for example, reacts with the primary amine of this compound to produce a derivative with high ionization efficiency, making it more amenable to detection by mass spectrometry. nih.gov Fmoc-Cl is also effective and can improve chromatographic behavior under acidic conditions. nih.gov
For gas chromatography-mass spectrometry (GC-MS) analysis, the polarity of this compound would typically require derivatization to increase its volatility. Silylation reagents could be employed for this purpose. The choice of derivatization strategy depends on the analytical platform being used and the specific goals of the analysis, such as improving sensitivity, selectivity, or chromatographic separation from interfering matrix components. mdpi.com
Table 3: Common Derivatization Reagents for Amine-Containing Compounds
| Reagent | Target Functional Group | Analytical Platform | Benefits |
|---|---|---|---|
| Dansyl Chloride (Dansyl-Cl) | Primary and Secondary Amines | LC-MS | High ionization efficiency, fluorescence. nih.gov |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and Secondary Amines | LC-MS | Good reactivity, improves chromatographic properties. nih.govresearchgate.net |
| o-phthalaldehyde (OPA) | Primary Amines | LC with Fluorescence Detection, LC-MS | Forms fluorescent derivatives. nih.gov |
| Silylation Reagents (e.g., MTBSTFA) | Amines, Carboxyls | GC-MS | Increases volatility and thermal stability. mdpi.com |
Q & A
Basic Question: What analytical techniques are recommended for confirming the structural integrity and purity of 2-Amino-4-methylnicotinamide in synthetic samples?
Methodological Answer:
To validate structural integrity, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm bond connectivity and functional groups. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures purity (>95%) by identifying impurities or byproducts. Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Always include internal standards and replicate analyses to minimize instrumental variability .
Advanced Question: How should researchers design experiments to resolve contradictory data on the metabolic stability of this compound across biological models?
Methodological Answer:
Adopt a comparative multi-model approach :
- Test the compound in in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo models (rodents, zebrafish) under standardized conditions (pH, temperature, incubation time).
- Use isotope-labeled analogs (e.g., ¹⁴C or deuterated forms) to track metabolic pathways via LC-MS/MS.
- Perform kinetic analyses to calculate half-life (t₁/₂) and intrinsic clearance, accounting for species-specific cytochrome P450 isoforms.
- Validate findings using genetically modified models (e.g., CYP knockouts) to isolate enzymatic contributions. Statistical tools like ANOVA or Bayesian modeling help quantify variability and identify outliers .
Basic Question: What synthetic routes optimize yield and minimize byproducts for this compound?
Methodological Answer:
The nicotinamide scaffold can be synthesized via:
- Condensation reactions : React 4-methylnicotinic acid with ammonia under high-pressure conditions, using catalysts like zeolites or metal-organic frameworks (MOFs) to enhance regioselectivity.
- Protection-deprotection strategies : Temporarily block reactive amino groups with tert-butoxycarbonyl (Boc) to prevent side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 60% to 85%) by enabling precise temperature control. Monitor reactions with thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/water mixtures) to suppress hydrolysis byproducts .
Advanced Question: Which computational approaches predict interaction mechanisms between this compound and enzymatic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target enzymes (e.g., NAD-dependent dehydrogenases). Focus on binding affinity (ΔG) and pose validation via consensus scoring.
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and hydrogen-bond networks.
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., charge transfer in enzyme-cofactor complexes).
- Quantitative structure-activity relationship (QSAR) : Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to predict inhibitory potency .
Data Contradiction Analysis: How to address discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Standardize measurement protocols : Use the shake-flask method at fixed temperatures (25°C ± 0.1°C) and buffer systems (e.g., phosphate-buffered saline).
- Characterize polymorphs : Differential scanning calorimetry (DSC) and XRD identify crystalline vs. amorphous forms, which affect solubility.
- Cross-validate with cheminformatics tools : Compare experimental data against predicted solubility (e.g., using Abraham solvation parameters or COSMO-RS).
- Report Hansen solubility parameters (δD, δP, δH) to contextualize solvent compatibility. Discrepancies often arise from unaccounted ionic strength or co-solvents; replicate studies under identical conditions are critical .
Advanced Question: What strategies elucidate the oxidative degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to oxidative stressors (e.g., H₂O₂, UV light) and profile degradation products via LC-MSⁿ.
- Isotope-labeling : Synthesize ¹⁵N- or ¹³C-labeled analogs to trace bond cleavage sites.
- Electron paramagnetic resonance (EPR) : Detect radical intermediates generated during oxidation.
- Computational modeling : Apply Marcus theory to predict electron-transfer kinetics in redox reactions. Pair with in vitro assays (e.g., cytochrome c reductase inhibition) to confirm mechanistic hypotheses .
Basic Question: How to conduct a rigorous literature review on this compound’s pharmacological potential?
Methodological Answer:
- Database selection : Use Web of Science, PubMed, and Reaxys with Boolean queries (e.g., "this compound AND (kinase inhibitor OR metabolic stability)").
- Critical appraisal : Prioritize primary sources with full experimental details (e.g., synthesis protocols, dose-response data). Exclude studies lacking purity validation (e.g., missing HPLC/MS data).
- Citation chaining : Track backward (references) and forward (citing articles) to identify foundational and emerging research. Use tools like Connected Papers for visual mapping.
- Data extraction : Tabulate key parameters (IC₅₀, logD₇.₄, metabolic clearance) for comparative analysis .
Advanced Question: What experimental controls are essential for assessing this compound’s cytotoxicity in cell-based assays?
Methodological Answer:
- Negative controls : Include solvent-only (e.g., DMSO ≤0.1%) and untreated cells to baseline viability (MTT assay).
- Positive controls : Use staurosporine or cisplatin to validate apoptosis pathways.
- Off-target checks : Test structural analogs (e.g., 2-Amino-4-ethylnicotinamide) to isolate methyl-group effects.
- Time-resolved measurements : Monitor lactate dehydrogenase (LDH) release at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity. Normalize data to total protein content (Bradford assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
